N-(4-ethylbenzoyl)leucine
Overview
Description
N-(4-ethylbenzoyl)leucine, also known as EBL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EBL is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
Mechanism of Action
N-(4-ethylbenzoyl)leucine inhibits proteasome activity by binding to the active site of the enzyme. This results in the accumulation of damaged or misfolded proteins, leading to cell death. N-(4-ethylbenzoyl)leucine has been shown to be a potent inhibitor of proteasome activity, with an IC50 value in the low micromolar range.
Biochemical and Physiological Effects:
N-(4-ethylbenzoyl)leucine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylbenzoyl)leucine inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have shown that N-(4-ethylbenzoyl)leucine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethylbenzoyl)leucine is its potent inhibitory activity against proteasomes, making it a valuable tool in the study of proteasome function. However, N-(4-ethylbenzoyl)leucine has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in certain assays. Additionally, N-(4-ethylbenzoyl)leucine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-ethylbenzoyl)leucine. One area of interest is the development of more efficient synthesis methods for N-(4-ethylbenzoyl)leucine, which could make it more accessible to researchers. Additionally, further studies are needed to explore the potential therapeutic applications of N-(4-ethylbenzoyl)leucine in the treatment of cancer, autoimmune diseases, and neurodegenerative disorders. Finally, more research is needed to understand the mechanism of action of N-(4-ethylbenzoyl)leucine and its effects on cellular processes.
Scientific Research Applications
N-(4-ethylbenzoyl)leucine has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is its role in inhibiting the activity of proteasomes, which are cellular complexes responsible for degrading proteins. Proteasomes play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and immune response. Inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-11-5-7-12(8-6-11)14(17)16-13(15(18)19)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULPUVAVKMOGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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